

# Evaluating the performance of different liquid chromatography columns for nitrosamine separation.

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Compound of Interest					
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# A Comparative Guide to Liquid Chromatography Columns for Nitrosamine Separation

The accurate and reliable quantification of nitrosamine impurities in pharmaceutical products is of paramount importance due to their potential carcinogenic properties. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose. The choice of the HPLC column is a critical factor in achieving the desired sensitivity, selectivity, and resolution for the separation of various nitrosamine compounds from the active pharmaceutical ingredient (API) and other matrix components.[1] This guide provides an objective comparison of the performance of different liquid chromatography columns for nitrosamine separation, supported by experimental data to assist researchers, scientists, and drug development professionals in their selection process.

# The Critical Role of the Stationary Phase in Nitrosamine Analysis

The ideal HPLC column for nitrosamine analysis should offer good retention for the often polar nitrosamine molecules, provide baseline separation from the API and other impurities, and produce symmetrical peak shapes.[1] Several stationary phases have been successfully utilized, each with distinct advantages depending on the specific nitrosamines of interest and the sample matrix.



#### Commonly used stationary phases include:

- C18 (Octadecyl Silane): A versatile and widely used reversed-phase chemistry. While
  popular, standard C18 columns may not always provide sufficient retention for highly polar
  nitrosamines.[1][2] However, specialized C18 columns, such as the InertSustain AQ-C18 and
  XSelect HSS T3, are designed for enhanced retention of polar compounds and have
  demonstrated good performance in nitrosamine analysis.[1][3]
- Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18 columns due to  $\pi$ - $\pi$  interactions between the phenyl rings of the stationary phase and the analytes. This can significantly enhance the resolution of certain nitrosamines from their parent APIs, as demonstrated in the separation of N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT).[1][4]
- Pentafluorophenyl (PFP): PFP columns provide a different selectivity profile compared to C18 phases and are particularly useful for the separation of positional isomers and halogenated compounds.[5] The Avantor® ACE® Excel 2 C18-PFP combines the selectivity of a PFP phase with the stability of a C18 ligand.[1] However, high-speed analysis on PFP columns may compromise the separation of highly polar nitrosamines.[2]
- Porous Graphitic Carbon (PGC): Columns like the Supel™ Carbon LC utilize porous graphitic carbon particles, which have been shown to provide good reproducibility and peak asymmetry for the separation of a range of nitrosamines.[1][6]
- Biphenyl: This stationary phase has been noted for its ability to provide better retention of Nnitrosodimethylamine (NDMA) compared to a standard C18 column.[7]

### **Performance Comparison of Different LC Columns**

The following table summarizes the performance of various HPLC columns for the separation of different nitrosamine compounds, with data compiled from multiple sources.



Column	Stationary Phase	Nitrosamines Analyzed	Key Performance Highlights	Reference
Phenyl-Hexyl Column	Phenyl-Hexyl	N-nitroso- nortriptyline (NNORT), N- nitroso-sertraline (NSERT)	Superior separation efficiency compared to a general-purpose C18 column, attributed to π-π interactions. For NNORT, the retention time (RT) gap with the API was 6.0 min with a resolution (Rs) of 44.13. For NSERT, the RT gap was 5.2 min with an Rs of 25.50.	[1][4]
General-Purpose C18 Column	C18	N-nitroso- nortriptyline (NNORT), N- nitroso-sertraline (NSERT)	Less effective separation compared to the Phenyl-Hexyl column. For NNORT, the RT gap was 4.6 min with an Rs of 30.08. For NSERT, the RT gap was only 2.5 min with an Rs of 16.35, indicating inadequate separation.	[4]



InertSustain AQ- C18 HP	C18 (Optimized for polar compounds)	NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA	Achieved separation of eight nitrosamines in a rapid 6-minute analysis with good peak shapes. Particularly effective for retaining highly polar nitrosamines.	[1][2]
Supel™ Carbon LC	Porous Graphitic Carbon	Six nitrosamines including NDEA, NDIPA, NDBA, NEIPA, NMBA, NMPA	Demonstrated good reproducibility and peak asymmetry (less than 2.0) for the six nitrosamines. Resolution for all compounds was greater than 1.5.	[1][6]
XSelect HSS T3	C18 (High Strength Silica T3)	NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA in valsartan; NDMA in ranitidine	Successfully quantified six nitrosamine impurities in valsartan and NDMA in ranitidine with quantitation limits ranging from 10– 20 ng/mL.	[1][3]



Avantor® ACE® UltraCore C18	C18	Eight nitrosamines in valsartan	Achieved high- resolution separation from the API.	[1]
Agilent InfinityLab Poroshell 120 EC-C18	C18	NDMA, NDEA, NMBA, NEIPA	Efficiently separated nitrosamines from pharmaceutical substances like Valsartan, Losartan, and Irbesartan.	[8]

#### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative experimental protocols for nitrosamine analysis by LC-MS.

Protocol 1: Analysis of NNORT and NSERT using a Phenyl-Hexyl Column[4]

- Sample Preparation: Standards of NNORT and NSERT were prepared at a concentration of 1 ppm.
- · Liquid Chromatography:
  - Column: Phenyl-Hexyl column
  - Mobile Phase: Not specified in the provided abstract.
  - Flow Rate: Not specified in the provided abstract.
  - Column Temperature: Not specified in the provided abstract.
- Mass Spectrometry:
  - Detector: Tandem Mass Spectrometer (MS/MS)



• Ionization Mode: Not specified in the provided abstract.

Protocol 2: High-Speed Analysis of Eight Nitrosamines using InertSustain AQ-C18 HP[2]

- Sample Preparation: A standard mixture of eight nitrosamines (NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA) at 1.0 mg/L each.
- Liquid Chromatography:
  - Column: InertSustain AQ-C18 HP (3μm, 50 x 2.1 mm I.D.)
  - Mobile Phase: A) 0.1% HCOOH in CH3OH, B) 0.1% HCOOH in H2O
  - Gradient: Not specified in detail.
  - Flow Rate: 0.4 mL/min
  - Column Temperature: 40 °C
  - Injection Volume: 5 μL
- Mass Spectrometry:
  - Detector: API 4000 Q TRAP
  - Ionization Mode: APCI, Positive, SRM

Protocol 3: Analysis of Six Nitrosamines using Supel™ Carbon LC[6]

- Sample Preparation: A standard mixture of six nitrosamines (~20 mg/L each) in water with 0.1% TFA.
- Liquid Chromatography:
  - Column: Supel™ Carbon LC (2.7 μm, 100 x 3.0 mm I.D.)
  - Mobile Phase: A) Water + 0.1% TFA, B) Acetonitrile + 0.1% TFA
  - Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B.



Flow Rate: 0.5 mL/min

Column Temperature: 90 °C

Detector: UV, 230 nm

Injection Volume: 5 μL

### **Experimental Workflow**

The general workflow for the analysis of nitrosamines in pharmaceutical products using liquid chromatography is depicted in the following diagram.



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Caption: General workflow for nitrosamine analysis by LC-MS/MS.

#### Conclusion

The selection of an appropriate HPLC column is a critical decision in the development of robust and reliable methods for nitrosamine analysis.[1] While traditional C18 columns are widely used, alternative stationary phases such as phenyl-hexyl, porous graphitic carbon, and specialized C18 chemistries for polar analytes can offer superior selectivity and retention for specific nitrosamine compounds.[1] The choice of column will ultimately depend on the specific nitrosamines being analyzed, the complexity of the sample matrix, and the desired chromatographic performance. It is recommended to screen several column chemistries during method development to identify the optimal conditions for a given analytical challenge.



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